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Introduction
(2-Phenylthiazol-4-yl)methanol is a heterocyclic organic compound featuring a phenyl-

substituted thiazole ring with a hydroxymethyl group at the 4-position. The thiazole moiety is a

prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological

activities, including antifungal and anticancer properties. This technical guide provides a

detailed overview of the chemical properties, structure, and synthesis of (2-Phenylthiazol-4-
yl)methanol, drawing from available data and established chemical principles.

Chemical Properties and Structure
(2-Phenylthiazol-4-yl)methanol, with the CAS number 23780-13-4, is a solid at room

temperature.[1] Its fundamental chemical and physical properties are summarized in the table

below.
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Property Value Source

Molecular Formula C₁₀H₉NOS [1]

Molecular Weight 191.25 g/mol [1][2]

CAS Number 23780-13-4 [1][2]

Melting Point 65 °C [1]

Boiling Point (Predicted) 372.2 ± 34.0 °C [1]

Density (Predicted) 1.264 ± 0.06 g/cm³ [1]

pKa (Predicted) 13.14 ± 0.10 [1]

SMILES OCc1csc(n1)c2ccccc2 [3]

InChI

InChI=1S/C10H9NOS/c12-7-9-

6-13-10(11-9)8-4-2-1-3-5-8/h1-

6,12H,7H2

Structural Elucidation
The structure of (2-Phenylthiazol-4-yl)methanol consists of a central five-membered thiazole

ring. A phenyl group is attached at the 2-position, and a methanol group (-CH₂OH) is at the 4-

position. While a definitive crystal structure is not publicly available, the connectivity is

confirmed by its IUPAC name and SMILES notation.

Synthesis
A common and versatile method for the synthesis of the thiazole core is the Hantzsch thiazole

synthesis. For (2-Phenylthiazol-4-yl)methanol, a plausible synthetic route involves the

reaction of a thioamide (thiobenzamide) with an α-haloketone bearing a protected or precursor

to the hydroxymethyl group.

A likely laboratory-scale synthesis would involve the reduction of a more stable precursor, such

as the corresponding carboxylic acid or its ester. For instance, ethyl 2-phenylthiazole-4-

carboxylate can be reduced to (2-Phenylthiazol-4-yl)methanol. A similar methodology has

been described for the synthesis of the related compound, [2-(Biphenyl-4-yl)-1,3-thiazol-4-
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yl]methanol, which utilizes lithium aluminium hydride (LiAlH₄) for the reduction of the ethyl

ester.[4]

Experimental Protocol: Reduction of Ethyl 2-
Phenylthiazole-4-carboxylate (Hypothetical)
This protocol is based on the synthesis of a structurally related compound and represents a

viable method for the preparation of (2-Phenylthiazol-4-yl)methanol.

Materials:

Ethyl 2-phenylthiazole-4-carboxylate

Lithium aluminium hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

10% Sodium carbonate (Na₂CO₃) solution

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of

ethyl 2-phenylthiazole-4-carboxylate in anhydrous THF is prepared.

The flask is cooled to 0 °C in an ice bath.

A solution of lithium aluminium hydride in anhydrous THF is added dropwise to the stirred

solution of the ester.

The reaction mixture is stirred at 0 °C for a specified time, and the progress is monitored by

thin-layer chromatography (TLC).

Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a 10%

aqueous solution of sodium carbonate at 0 °C.
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The resulting mixture is extracted with ethyl acetate.

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the

solvent is removed under reduced pressure to yield the crude product.

The crude (2-Phenylthiazol-4-yl)methanol can be purified by column chromatography on

silica gel.

Start Ethyl 2-phenylthiazole-4-carboxylate in Anhydrous THF

Reaction at 0 °C

LiAlH4 in Anhydrous THF

Quench with 10% Na2CO3 Solution Extraction with Ethyl Acetate Drying over Na2SO4 Solvent Evaporation Column Chromatography (2-Phenylthiazol-4-yl)methanol

Click to download full resolution via product page

Caption: Hypothetical workflow for the synthesis of (2-Phenylthiazol-4-yl)methanol.

Spectroscopic Characterization (Expected)
While specific spectral data for (2-Phenylthiazol-4-yl)methanol is not readily available in the

public domain, the expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the protons of

the phenyl ring, the thiazole ring, the methylene group, and the hydroxyl group.

Phenyl Protons: A multiplet in the aromatic region (δ 7.2-8.0 ppm).

Thiazole Proton: A singlet for the proton at the 5-position of the thiazole ring.

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) for the

methylene protons.

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be dependent on the

solvent and concentration.
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¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the carbon atoms in the phenyl and thiazole

rings, as well as the methylene carbon.

Phenyl Carbons: Signals in the aromatic region (δ 125-140 ppm).

Thiazole Carbons: Signals characteristic of the thiazole ring carbons.

Methylene Carbon (-CH₂OH): A signal in the aliphatic region, typically around δ 60-70 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional

groups present in the molecule.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the

hydroxyl group.

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.

C=N and C=C Stretch (Thiazole and Phenyl rings): Absorptions in the 1400-1600 cm⁻¹

region.

C-O Stretch: An absorption band in the region of 1000-1200 cm⁻¹.

Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular

weight of the compound (191.25 g/mol ). The fragmentation pattern would likely involve the loss

of the hydroxymethyl group or cleavage of the thiazole ring.

Biological Activity and Potential Applications
While specific biological studies on (2-Phenylthiazol-4-yl)methanol are limited, the broader

class of 2-phenylthiazole derivatives has attracted significant interest in drug discovery.
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Antifungal Activity: Many 2-phenylthiazole derivatives have been investigated as inhibitors of

lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[5]

This suggests that (2-Phenylthiazol-4-yl)methanol could be a scaffold for the development

of new antifungal agents.

Anticancer Activity: Substituted 2-phenylthiazole-4-carboxamides have been synthesized

and evaluated for their cytotoxic effects against various human cancer cell lines.[3] This

indicates the potential of the 2-phenylthiazole core in the design of novel anticancer drugs.

Platelet Aggregation Inhibition: A patent has disclosed the use of (2-phenylthiazol-4-
yl)methanol in the synthesis of protease-activated receptor 4 (PAR4) antagonists, which are

inhibitors of platelet aggregation and have potential applications in the treatment of

thromboembolic disorders.

The potential biological activities of (2-Phenylthiazol-4-yl)methanol and its derivatives warrant

further investigation to elucidate their mechanisms of action and therapeutic potential.

(2-Phenylthiazol-4-yl)methanol Scaffold

Antifungal Agents
(CYP51 Inhibition) Anticancer Agents Antiplatelet Agents

(PAR4 Antagonism)

Click to download full resolution via product page

Caption: Potential therapeutic applications of the (2-Phenylthiazol-4-yl)methanol scaffold.

Conclusion
(2-Phenylthiazol-4-yl)methanol is a molecule of interest due to its thiazole core, a privileged

structure in medicinal chemistry. While detailed experimental data for this specific compound is

not extensively documented in publicly accessible literature, its synthesis can be approached

through established methods like the Hantzsch synthesis or reduction of corresponding esters.

The predicted spectroscopic characteristics provide a basis for its identification and

characterization. The known biological activities of related 2-phenylthiazole derivatives highlight
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the potential of (2-Phenylthiazol-4-yl)methanol as a valuable building block for the

development of new therapeutic agents, particularly in the areas of antifungal, anticancer, and

antiplatelet therapy. Further research is warranted to fully explore its chemical and biological

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as
anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

3. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC
Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [(2-Phenylthiazol-4-yl)methanol chemical properties and
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1305949#2-phenylthiazol-4-yl-methanol-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1305949?utm_src=pdf-body
https://www.benchchem.com/product/b1305949?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/345640382_Synthesis_Crystal_Structure_and_Biological_Evaluation_of_Novel_2-Phenylthiazole_Derivatives_as_Butyrylcholinesterase_Inhibitors
https://pubmed.ncbi.nlm.nih.gov/20846760/
https://pubmed.ncbi.nlm.nih.gov/20846760/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3470322/
https://pubs.rsc.org/en/content/articlelanding/2025/md/d5md00535c
https://pubs.rsc.org/en/content/articlelanding/2025/md/d5md00535c
https://pmc.ncbi.nlm.nih.gov/articles/PMC12539600/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12539600/
https://www.benchchem.com/product/b1305949#2-phenylthiazol-4-yl-methanol-chemical-properties-and-structure
https://www.benchchem.com/product/b1305949#2-phenylthiazol-4-yl-methanol-chemical-properties-and-structure
https://www.benchchem.com/product/b1305949#2-phenylthiazol-4-yl-methanol-chemical-properties-and-structure
https://www.benchchem.com/product/b1305949#2-phenylthiazol-4-yl-methanol-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1305949?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

